Ethyl 2,4,6-triphenylbenzoate
Description
Ethyl 2,4,6-triphenylbenzoate is a benzoic acid derivative featuring an ethyl ester group and three phenyl substituents at the 2-, 4-, and 6-positions of the benzene ring. The compound’s properties are influenced by the steric and electronic effects of the phenyl groups and the ester moiety, which may affect solubility, reactivity, and crystallinity .
Properties
CAS No. |
35237-09-3 |
|---|---|
Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 2,4,6-triphenylbenzoate |
InChI |
InChI=1S/C27H22O2/c1-2-29-27(28)26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22/h3-19H,2H2,1H3 |
InChI Key |
WAZDJPLMHHXAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2,4,6-triphenylbenzoate typically involves the esterification of 2,4,6-triphenylbenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2,4,6-triphenylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4,6-triphenylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2,4,6-triphenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Methyl 2,3,4-Triphenylbenzoate (C26H20O2)
Key Differences :
- Substituent Positions : Methyl 2,3,4-triphenylbenzoate has phenyl groups at the 2-, 3-, and 4-positions of the benzene ring, creating a distinct electronic environment compared to the 2,4,6-substitution pattern in Ethyl 2,4,6-triphenylbenzoate. This positional variance impacts molecular symmetry and dipole moments.
- Ester Group : The methyl ester group (vs. ethyl in the target compound) alters hydrophobicity and melting points. For example, Methyl 2,3,4-triphenylbenzoate has a melting point of 147–149°C .
- Synthetic Pathway: Synthesized via a Diels-Alder-like reaction between 4,5,6-triphenyl-2-pyrone and methyl propiolate, yielding 55% product after recrystallization.
Analytical Data :
Ethyl 4-[(4,6-Diphenoxy-1,3,5-Triazin-2-yl)Amino]Benzoate (C24H20N4O4)
Key Differences :
- Core Structure: Incorporates a triazine ring instead of a fully substituted benzene ring.
- Synthesis: Prepared via a two-step reaction using 2,4,6-trichlorotriazine, phenol, and DIPEA at −35°C, highlighting differences in reactivity compared to esterified benzoates .
Data Table: Comparative Analysis
Research Findings and Implications
- Ester Group Impact : Ethyl esters generally exhibit higher hydrophobicity than methyl esters, which may influence crystallization behavior and bioavailability.
- Synthetic Challenges : this compound may require optimized conditions for esterification and purification due to steric crowding, as inferred from methyl analog protocols .
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